cLogP Advantage for CNS Permeability vs. Free Acid
The target compound's computed partition coefficient (cLogP) directly influences its ability to cross biological membranes, a critical parameter when selecting an intermediate for CNS-penetrant library synthesis. Compared to its primary metabolite and close analog, the free carboxylic acid derivative (CAS 937606-32-1), the ethyl ester prodrug form exhibits a markedly higher cLogP, making it the preferred starting material for CNS programs. This difference is a driver for procurement when CNS permeability is a design goal. [1]
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-[4-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (free acid); cLogP: ~1.6 (estimated based on acid-to-ester shift) |
| Quantified Difference | Δ cLogP ≈ +1.7 units (approximately 50-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2025.09.15. |
Why This Matters
This quantifiable lipophilicity difference indicates the ethyl ester is a superior choice for synthesizing CNS-targeted screening libraries where the acid form would be permeability-limited.
- [1] PubChem Compound Summary for CID 25247927, Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate. Computed by XLogP3 3.0. View Source
